molecular formula C17H14N4O2 B2445716 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1049501-61-2

1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2445716
CAS No.: 1049501-61-2
M. Wt: 306.325
InChI Key: WJIMCPMXWLLXBH-UHFFFAOYSA-N
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Description

1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the benzyl group: This step often involves the alkylation of the pyridazine ring using benzyl halides under basic conditions.

    Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate amine, such as pyridin-2-amine, under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridazines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyridazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine oxides, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool in biochemical studies.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: Compounds with similar pyridazine cores but different substituents.

    Benzyl-substituted compounds: Compounds with benzyl groups attached to different heterocyclic cores.

    Carboxamide derivatives: Compounds with carboxamide functional groups attached to various aromatic or heteroaromatic systems.

Uniqueness

1-benzyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-benzyl-6-oxo-N-pyridin-2-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16-10-9-14(17(23)19-15-8-4-5-11-18-15)20-21(16)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIMCPMXWLLXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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